molecular formula C11H12N2O B14225160 Propanenitrile, 3-[(3-acetylphenyl)amino]- CAS No. 830319-80-7

Propanenitrile, 3-[(3-acetylphenyl)amino]-

Katalognummer: B14225160
CAS-Nummer: 830319-80-7
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: PMIPCNISFDRQND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanenitrile, 3-[(3-acetylphenyl)amino]- is an organic compound with the molecular formula C11H10N2O It is a derivative of propanenitrile, where the nitrile group is substituted with a 3-acetylphenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of propanenitrile, 3-[(3-acetylphenyl)amino]- typically involves the reaction of 3-acetylphenylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Acetylphenylamine} + \text{Acrylonitrile} \rightarrow \text{Propanenitrile, 3-[(3-acetylphenyl)amino]-} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Propanenitrile, 3-[(3-acetylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Propanenitrile, 3-[(3-acetylphenyl)amino]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of propanenitrile, 3-[(3-acetylphenyl)amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Propanenitrile, 3-(phenylamino)-: Similar structure but lacks the acetyl group.

    Propanenitrile, 3-(4-acetylphenyl)amino-: Similar but with a different substitution pattern.

Uniqueness: Propanenitrile, 3-[(3-acetylphenyl)amino]- is unique due to the presence of the 3-acetylphenylamino group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

830319-80-7

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

3-(3-acetylanilino)propanenitrile

InChI

InChI=1S/C11H12N2O/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12/h2,4-5,8,13H,3,7H2,1H3

InChI-Schlüssel

PMIPCNISFDRQND-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)NCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.